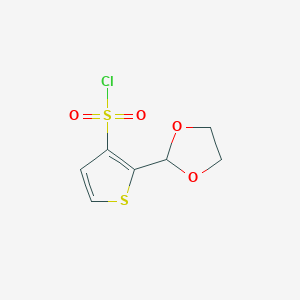

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

Description

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a sulfonyl chloride derivative featuring a thiophene ring substituted with a 1,3-dioxolan-2-yl group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 2. The latter has a molecular formula of C₇H₇ClO₄S₂, a molecular weight of 254.71 g/mol, and a melting point of 93°C . It is a solid with predicted physical properties, including a boiling point of 365.3±42.0°C and density of 1.580±0.06 g/cm³ . The compound is hazardous, causing severe skin and eye damage (H314 hazard statement) .

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZIIJCAMIJREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CS2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene-3-sulfonyl chloride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical modifications and synthesis processes . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Positional Isomers: 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride

This isomer differs in the placement of the sulfonyl chloride group (position 2) and the dioxolan substituent (position 3). Key distinctions include:

- Electronic Effects : The sulfonyl chloride group at position 2 may alter the electron-withdrawing effects on the thiophene ring compared to position 3, influencing reactivity in nucleophilic substitution reactions.

- Synthetic Applications : Both isomers likely serve as intermediates in organic synthesis, but positional differences may affect regioselectivity in coupling reactions.

Table 1: Comparison of Positional Isomers

Substituent Variants: 4-(Difluoromethyl)thiophene-3-sulfonyl Chloride

This compound (CAS: EN300-358910) replaces the dioxolan group with a difluoromethyl (-CF₂H) substituent. Key differences:

- Molecular Weight : With a formula of C₅H₃ClF₂O₂S₂ , its molecular weight is 218.20 g/mol , lighter than the dioxolan derivative.

Table 2: Substituent Variants

Heterocyclic Analogs: Dithiolan Derivatives

Compounds like (E)-((1,3-dithiolan-2-yl)diazenyl)(3-chlorophenyl)methyl 3-chlorobenzoate replace the dioxolan ring with a 1,3-dithiolan moiety (sulfur instead of oxygen). Key differences:

- Applications : Dithiolan derivatives are reported as fungicides , whereas dioxolan analogs may lack this bioactivity due to reduced lipophilicity.

Table 3: Heterocyclic Analogs

Biological Activity

2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is an organic compound characterized by its unique structural features, including a thiophene ring, a sulfonyl chloride group, and a dioxolane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity.

The molecular formula of this compound is , and it has a molecular weight of approximately 254.71 g/mol. The presence of the sulfonyl chloride group (SO₂Cl) imparts significant reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The sulfonyl chloride group is known for forming covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or alteration of protein function. The thiophene ring may also engage with different molecular targets, enhancing its overall biological profile.

Antimicrobial Properties

Compounds containing thiophene and sulfonyl groups have been studied for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacteria and fungi. For instance:

| Compound | Activity | Target Organisms |

|---|---|---|

| Thiophene derivatives | Antibacterial | Escherichia coli, Staphylococcus aureus |

| Sulfonamide compounds | Antifungal | Aspergillus niger, Candida albicans |

The presence of the dioxolane ring may further enhance these interactions, suggesting a potential for broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Research indicates that compounds with sulfonyl functionalities exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While specific studies on this compound are scarce, its structural analogs have demonstrated similar effects in vitro .

Case Studies

- Enzyme Inhibition Studies : A study investigated the reactivity of sulfonyl chlorides with amino acids and proteins. Results indicated that these compounds could effectively inhibit enzyme activity through covalent modification of active sites.

- Synthesis of Bioactive Molecules : Research has shown that this compound serves as an intermediate in synthesizing bioactive molecules. This includes the formation of sulfonamides and other derivatives that exhibit significant biological activities.

Q & A

Q. What role does it play in materials science research?

- Applications :

- Polymer Functionalization : Sulfonyl groups enhance thermal stability in conductive polymers .

- Coordination Chemistry : Acts as a ligand precursor for transition-metal complexes (e.g., Pd-catalyzed cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.